molecular formula C12H11ClF6N2O4 B2638360 2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate) CAS No. 2174001-89-7

2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate)

Cat. No.: B2638360
CAS No.: 2174001-89-7
M. Wt: 396.67
InChI Key: WNOVYCCPGSRLMY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the class of azetidines and pyridines It is characterized by the presence of an azetidine ring attached to a chloropyridine moiety, with two trifluoroacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate) typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment to the Pyridine Ring: The azetidine ring is then attached to the 5-chloropyridine moiety through a series of reactions involving nucleophilic substitution or other suitable methods.

    Introduction of Trifluoroacetate Groups:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, or other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives of the compound.

    Reduction: Can produce reduced forms with modified functional groups.

    Substitution: Results in substituted derivatives with new functional groups attached.

Scientific Research Applications

2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate) exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as signal transduction or metabolic pathways.

    Inducing Chemical Modifications: Of biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yl)pyridine bis(2,2,2-trifluoroacetate)
  • 2-(Azetidin-3-yl)-5-bromopyridine bis(2,2,2-trifluoroacetate)
  • 5-(Azetidin-3-yl)-2-fluoropyridine bis(2,2,2-trifluoroacetate)

Uniqueness

2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate) is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can be leveraged in specific applications where the chlorine atom plays a crucial role in the compound’s activity.

Properties

IUPAC Name

2-(azetidin-3-yl)-5-chloropyridine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.2C2HF3O2/c9-7-1-2-8(11-5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOVYCCPGSRLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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